3-Cyclopropyl-6-(piperazin-1-yl)pyridazine
Overview
Description
3-Cyclopropyl-6-(piperazin-1-yl)pyridazine is a chemical compound with the molecular formula C11H16N4. It is a member of the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is notable for its unique structure, which includes a cyclopropyl group and a piperazine moiety, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with a suitable pyridazine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-(piperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the piperazine ring .
Scientific Research Applications
3-Cyclopropyl-6-(piperazin-1-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Isopropoxy-6-(piperazin-1-yl)pyridazine: Similar in structure but with an isopropoxy group instead of a cyclopropyl group.
3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine: Contains a triazolo ring fused to the pyridazine core.
Uniqueness
3-Cyclopropyl-6-(piperazin-1-yl)pyridazine is unique due to its combination of a cyclopropyl group and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-cyclopropyl-6-piperazin-1-ylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-9(1)10-3-4-11(14-13-10)15-7-5-12-6-8-15/h3-4,9,12H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZZNGPMLFFSOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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